

Spectroscopic Profile of 3-Chloro-5-nitropyridin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-5-nitropyridin-4-amine

Cat. No.: B582036

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **3-Chloro-5-nitropyridin-4-amine** (CAS No. 89284-28-6). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a detailed, predicted spectroscopic profile. This guide includes anticipated data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided. The information is structured to be a valuable resource for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

- IUPAC Name: **3-Chloro-5-nitropyridin-4-amine**
- Synonyms: 4-Amino-3-chloro-5-nitropyridine[1][2]
- CAS Number: 89284-28-6[1]
- Molecular Formula: $\text{C}_5\text{H}_4\text{ClN}_3\text{O}_2$ [1]
- Molecular Weight: 173.56 g/mol [1]

- Appearance: Expected to be a solid, likely a yellow or crystalline powder.
- Melting Point: Approximately 181°C.
- Boiling Point: Approximately 323°C.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Chloro-5-nitropyridin-4-amine**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constants (J, Hz)
~8.40	s	1H	H-2	-
~8.60	s	1H	H-6	-
~7.50	br s	2H	-NH ₂	-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~150	C-2
~120	C-3
~155	C-4
~130	C-5
~145	C-6

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
1640 - 1600	Strong	N-H bend (scissoring)
1580 - 1490	Strong	Aromatic C=C and C=N stretching
1550 - 1475	Strong	NO ₂ asymmetric stretch
1360 - 1290	Strong	NO ₂ symmetric stretch
1300 - 1200	Medium	C-N stretch
800 - 700	Strong	C-Cl stretch
900 - 675	Medium	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment Ion
173/175	High	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
143/145	Medium	[M - NO] ⁺
127/129	Medium	[M - NO ₂] ⁺
111	Medium	[M - NO ₂ - Cl] ⁺
99	Medium	[M - Cl - HCN] ⁺

UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Transition
~250	High	$\pi \rightarrow \pi^*$ transition of the pyridine ring
~350	Medium	$n \rightarrow \pi^*$ transition of the nitro group

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3-Chloro-5-nitropyridin-4-amine**.
 - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 500 MHz spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak of DMSO- d_6 (δ 2.50 for ^1H , δ 39.52 for ^{13}C).
 - Integrate the peaks in the ^1H spectrum and assign chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.

- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Parameters:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrument Parameters (for Electrospray Ionization - ESI):
 - Ionization Mode: Positive ESI.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.

- Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS experiments.
- Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.
- Data Processing:
 - Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or M⁺).
 - Examine the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio is approximately 3:1).
 - Identify major fragment ions and propose fragmentation pathways.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

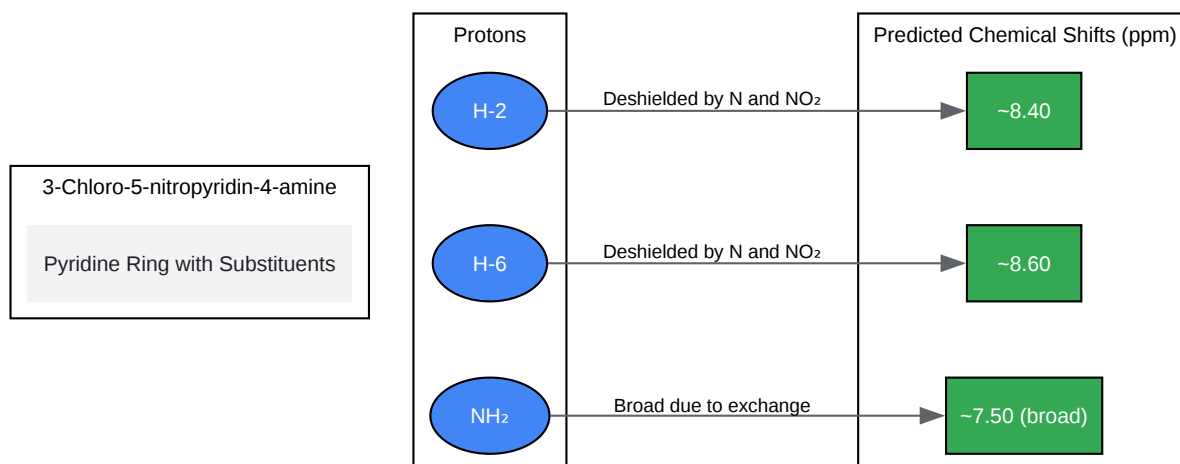
Methodology:

- Sample Preparation:
 - Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- Instrument Parameters:
 - Wavelength Range: 200-800 nm.
 - Scan Speed: Medium.
 - Blank: Use the same solvent as used for the sample to record a baseline.
- Data Processing:
 - Subtract the baseline from the sample spectrum.

- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualizations

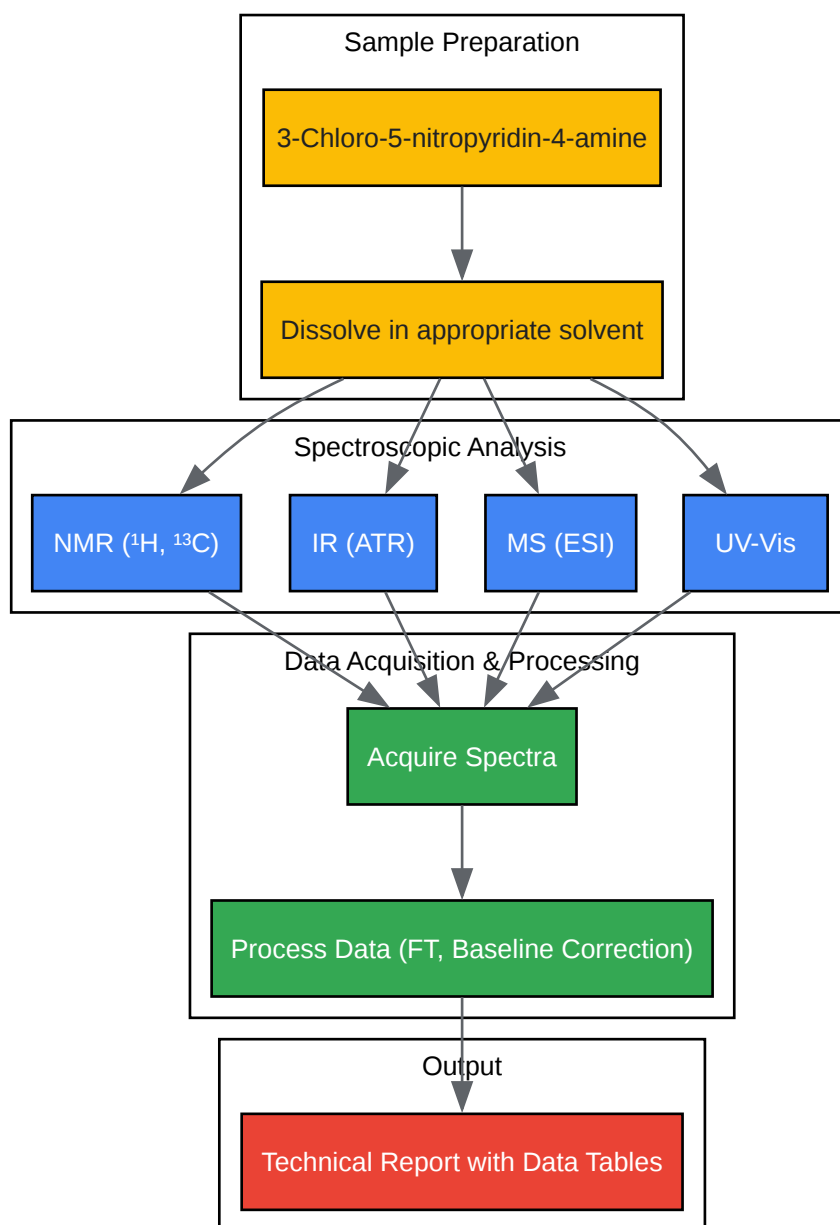
Predicted ^1H NMR Spectrum Logic



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Caption: Predicted ^1H NMR chemical shifts for **3-Chloro-5-nitropyridin-4-amine**.

General Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of **3-Chloro-5-nitropyridin-4-amine**, a compound of interest in pharmaceutical and chemical research. The tabulated data for NMR, IR, MS, and UV-Vis spectroscopy, although predictive, offer a strong foundation for compound identification and characterization. The included experimental

protocols provide a standardized methodology for obtaining empirical data. This document is intended to serve as a valuable resource for scientists and researchers, facilitating their work in the absence of readily available experimental spectra.

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References

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